BCN-O-Acetic Acid NHS Ester
Description
Significance of Bioorthogonal Chemistry in Advanced Bioconjugation
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.gov This concept, introduced by Carolyn R. Bertozzi, has revolutionized the study of biomolecules in their natural environments. wikipedia.org These reactions provide a way to selectively label and modify biomolecules with probes, tags, or other functionalities in a highly controlled manner. mdpi.com
The key advantage of bioorthogonal reactions is their ability to proceed with high efficiency and selectivity under physiological conditions, such as in the presence of the vast array of functional groups found within a cell. nih.gov This has enabled researchers to track cellular processes, image biomarkers, and develop targeted drug delivery systems with unprecedented precision. libretexts.org Traditional bioconjugation methods often lack this level of specificity, leading to undesirable side reactions and a heterogeneous mixture of products. acs.org Bioorthogonal chemistry overcomes these limitations, offering a robust toolkit for creating well-defined bioconjugates. mdpi.comacs.org
A prominent example of a bioorthogonal reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" that does not require a cytotoxic copper catalyst. wikipedia.org This reaction involves a strained alkyne, such as a bicyclo[6.1.0]nonyne (BCN) derivative, reacting with an azide (B81097) to form a stable triazole linkage. axispharm.comwikipedia.org The azide group is an ideal bioorthogonal handle as it is small, metabolically stable, and absent from most biological systems. wikipedia.org
Overview of the BCN-O-Acetic Acid NHS Ester Chemical Design
The chemical architecture of this compound is strategically designed to facilitate a two-step bioconjugation process. It consists of three key components:
Bicyclo[6.1.0]nonyne (BCN) Core: This strained cyclooctyne (B158145) is the bioorthogonal reactive group. vulcanchem.com Its high ring strain allows it to readily undergo a SPAAC reaction with azide-modified molecules without the need for a metal catalyst. axispharm.comvulcanchem.com This copper-free click chemistry is highly biocompatible and efficient. wikipedia.org The BCN moiety itself is achiral, which simplifies product analysis as it avoids the formation of stereoisomers upon reaction. acs.org
O-Acetic Acid Linker: This spacer connects the BCN core to the NHS ester. vulcanchem.com The linker enhances the solubility of the molecule and can influence the steric accessibility of the reactive ends. vulcanchem.com
N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues in proteins or amine-modified nucleic acids. vulcanchem.comglenresearch.com The reaction between an NHS ester and a primary amine forms a stable and covalent amide bond. glenresearch.com This reaction is most efficient at a pH range of 7-9. nih.gov
This dual functionality allows for a sequential or modular approach to bioconjugation. First, the NHS ester can be used to attach the BCN moiety to a protein or another amine-containing molecule. Subsequently, the BCN-labeled biomolecule can be reacted with an azide-functionalized probe, such as a fluorescent dye, a drug molecule, or another biomolecule. axispharm.comaxispharm.com
Physicochemical Properties of this compound
| Property | Value/Description |
| Molecular Formula | C16H19NO5 nih.gov |
| Molecular Weight | 305.32 g/mol vulcanchem.com |
| Appearance | White to off-white powder guidechem.comchemicalbook.com |
| Solubility | Soluble in organic solvents like DMF and DMSO vulcanchem.com |
| Storage Conditions | Typically stored at -20°C to prevent degradation axispharm.comguidechem.com |
Reactivity Profile of this compound
| Reactive Group | Reaction Partner | Linkage Formed | Key Features |
| Bicyclo[6.1.0]nonyne (BCN) | Azide (-N3) | Triazole | Strain-promoted azide-alkyne cycloaddition (SPAAC); Copper-free; Bioorthogonal. axispharm.comwikipedia.org |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH2) | Amide | Forms a stable covalent bond; Selective for primary amines. vulcanchem.comglenresearch.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c18-14-7-8-15(19)17(14)22-16(20)10-21-9-13-11-5-3-1-2-4-6-12(11)13/h11-13H,3-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOHYUDVWZERSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COCC(=O)ON3C(=O)CCC3=O)CCC#C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bcn O Acetic Acid Nhs Ester
Laboratory-Scale Synthesis Pathways
The laboratory synthesis of BCN-O-Acetic Acid NHS Ester is achieved through a logical sequence of reactions that build the molecule step-by-step. This involves the initial synthesis of key precursors followed by their strategic coupling and final activation.
The assembly of the final product relies on a sequential strategy that typically involves three key stages: the formation of the BCN-O-acetic acid intermediate, followed by the activation of its terminal carboxyl group.
Ether Linkage Formation: The synthesis commences with the key precursor, (bicyclo[6.1.0]non-4-yn-9-yl)methanol (BCN-methanol). This alcohol is reacted with an activated acetic acid derivative, such as an halo-acetate (e.g., ethyl bromoacetate), under basic conditions in a Williamson ether synthesis. The alcohol's oxygen atom acts as a nucleophile, displacing the halide to form the ether linkage. Subsequent hydrolysis of the ester yields the BCN-O-Acetic Acid intermediate.
Carboxylic Acid Activation: The terminal carboxylic acid of the BCN-O-Acetic Acid intermediate is then activated to facilitate its reaction with primary amines on target biomolecules. This is universally achieved by converting it into an N-Hydroxysuccinimide (NHS) ester.
NHS Ester Formation: The activation step involves reacting the BCN-O-Acetic Acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, most commonly a carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). biopharmaspec.comrsc.org This reaction is typically performed in an anhydrous organic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). biopharmaspec.comrsc.orgresearchgate.net The carbodiimide activates the carboxylic acid, which is then attacked by the NHS to form the stable, amine-reactive this compound.
The following table summarizes the general sequence for the synthesis.
| Step | Reaction | Key Reagents | Purpose |
| 1 | Williamson Ether Synthesis & Hydrolysis | BCN-methanol, Ethyl bromoacetate, Base (e.g., NaH), LiOH | Forms the ether linkage and generates the carboxylic acid moiety. |
| 2 | NHS Ester Formation | BCN-O-Acetic Acid, EDC, NHS | Activates the carboxylic acid for efficient conjugation to primary amines. biopharmaspec.comresearchgate.net |
Synthesis of the BCN Core and BCN-methanol: The BCN framework is most commonly synthesized from 1,5-cyclooctadiene (B75094) over several steps. rsc.orgnih.gov
Cyclopropanation: The synthesis begins with the rhodium-catalyzed cyclopropanation of 1,5-cyclooctadiene using ethyl diazoacetate. nih.govgoogle.com This reaction yields a mixture of syn and anti diastereomers of ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate. nih.gov
Bromination: The double bond in the cyclooctene (B146475) ring is then subjected to bromination to yield a dibrominated intermediate. researchgate.netgoogle.com
Dehydrobromination: The final strained alkyne is generated through a double dehydrobromination reaction using a strong base, such as potassium tert-butoxide (KOtBu). researchgate.netgoogle.com This elimination reaction forms the triple bond within the eight-membered ring, resulting in the BCN core, typically as a carboxylic acid or its ester. google.com
Reduction to Alcohol: To obtain the required (bicyclo[6.1.0]non-4-yn-9-yl)methanol precursor, the BCN-carboxylic acid or its corresponding ester is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). nih.gov
Activated Acetic Acid Intermediates: The second component for the ether linkage is an activated acetic acid. As described in the sequential strategy, a common precursor is an alkyl haloacetate like ethyl bromoacetate, which readily reacts with the alkoxide of BCN-methanol.
Considerations for Diastereomeric Purity in Synthesis
A critical aspect of BCN synthesis is the management of stereoisomerism. The fusion of the cyclopropane (B1198618) and cyclooctyne (B158145) rings creates two diastereomers, designated exo and endo. acs.orgacs.org This stereochemistry is established during the initial cyclopropanation step.
Standard rhodium-catalyzed cyclopropanation of 1,5-cyclooctadiene is often poorly diastereoselective, producing a mixture of the syn and anti cyclopropane precursors that lead to the endo and exo BCN products, respectively. nih.gov Synthetic mixtures are often reported with an exo:endo ratio of approximately 5:3. nih.gov The two diastereomers can exhibit different properties; for instance, the endo isomer has been shown to be slightly more reactive and can reduce fluorescence quenching in certain conjugated dyes compared to the exo form. acs.orgacs.org
Given these differences, obtaining diastereomerically pure BCN is often desirable. Key strategies to achieve this include:
Chromatographic Separation: The diastereomers or their precursors can sometimes be separated using column chromatography, although this can be challenging and inefficient on a large scale.
Diastereoselective Synthesis: The use of specialized chiral rhodium catalysts can favor the formation of one diastereomer over the other during the cyclopropanation step. nih.gov
The table below highlights the key characteristics of the BCN diastereomers.
| Feature | exo-BCN | endo-BCN | Citation |
| Precursor | anti-bicyclo[6.1.0]non-4-ene-9-carboxylate | syn-bicyclo[6.1.0]non-4-ene-9-carboxylate | nih.gov |
| Relative Abundance (Standard Synthesis) | Major product (approx. 5 parts) | Minor product (approx. 3 parts) | nih.gov |
| Stereochemistry | Cyclohexane ring is oriented away from the cyclopropane moiety. | Cyclohexane ring is oriented towards the cyclopropane moiety. | vulcanchem.com |
| Properties | Generally more stable precursor. | Can exhibit slightly faster reaction kinetics and reduce fluorescence quenching in some applications. | acs.orgacs.org |
| Purification Strategy | Can be isolated as a single diastereomer via epimerization of the precursor mixture. | Requires diastereoselective synthesis or chromatographic separation. | nih.gov |
Mechanistic Insights into Bcn O Acetic Acid Nhs Ester Reactivity
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) by the BCN Core
The BCN moiety is a strained cycloalkyne that readily undergoes a [3+2] cycloaddition with azides to form a stable triazole linkage without the need for a cytotoxic copper catalyst. vulcanchem.com This bioorthogonal reaction is a cornerstone of modern chemical biology due to its high selectivity and efficiency in complex biological environments. nih.gov
Kinetic Studies of SPAAC with Various Azide (B81097) Counterparts
The kinetics of the SPAAC reaction involving the BCN core are influenced by the electronic properties of the azide counterpart. Studies have shown that the second-order rate constants for these reactions can vary. For instance, reactions with benzyl azide in a polar solvent mixture have demonstrated specific rate constants. nih.gov Generally, the reaction rates for BCN with various azides are robust, making it a reliable tool for bioorthogonal labeling. researchgate.netalfa-chemistry.com While SPAAC reactions are noted to be approximately 100-fold slower than their copper-catalyzed counterparts (CuAAC), they offer the significant advantage of being biocompatible for in vivo applications. acs.org
Table 1: Comparative SPAAC Reaction Kinetics
| Cycloalkyne | Azide Counterpart | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Solvent/Conditions |
|---|---|---|---|
| exo-BCN | Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) |
| endo-BCN | Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) |
Influence of BCN Diastereomers on SPAAC Reaction Kinetics and Steric Hindrance
The synthesis of BCN results in two diastereomers: exo-BCN and endo-BCN. nih.gov While both diastereomers exhibit similar reactivity in prototypical SPAAC reactions, the endo-BCN diastereomer is slightly more reactive than the exo-BCN form. nih.gov This difference in reactivity can be attributed to the steric environment of the alkyne. The endo configuration is thought to present less steric hindrance, which can facilitate a faster reaction, particularly with bulky azide counterparts. vulcanchem.com The more compact structure of the endo diastereomer can also influence the properties of the resulting conjugate, such as reducing fluorescence quenching in attached fluorophores. vulcanchem.com
Amine-Specific Acylation via the N-Hydroxysuccinimide Ester Moiety
The NHS ester functional group of BCN-O-Acetic Acid NHS Ester is a well-established amine-reactive moiety. It provides a straightforward method for covalently attaching the BCN core to biomolecules containing primary amines. vulcanchem.comaxispharm.com
Reaction with Primary Amines: Lysine (B10760008) ε-Amino Groups and N-Terminal α-Amino Groups
NHS esters selectively react with the primary aliphatic amine groups found in biomolecules. glenresearch.comglenresearch.com In proteins, these primary amines are located at the N-terminus of the polypeptide chain and on the side chain of lysine residues. thermofisher.comnih.gov The reaction proceeds via nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. glenresearch.com This reaction is highly efficient for labeling proteins and peptides. glenresearch.comlumiprobe.com
Amide Bond Formation and Stability
The acylation of a primary amine by an NHS ester results in the formation of a highly stable amide bond. glenresearch.combath.ac.uknih.gov This covalent linkage is robust under a wide range of biological conditions, ensuring the permanent attachment of the BCN moiety to the target molecule. The stability of the amide bond is a key feature that makes NHS ester chemistry a reliable method for bioconjugation. bath.ac.uk
Optimization of Reaction Parameters: pH and Solvent Effects on Amine Conjugation
For NHS esters with poor aqueous solubility, a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to first dissolve the reagent before adding it to the aqueous reaction buffer. glenresearch.comlumiprobe.com It is crucial to use high-quality, amine-free solvents to prevent unwanted side reactions. lumiprobe.com
Table 2: pH Effects on NHS Ester Reactivity
| pH Range | Effect on Amine | Effect on NHS Ester | Overall Reaction Efficiency |
|---|---|---|---|
| < 7.0 | Protonated (less nucleophilic) | Relatively stable | Slow reaction rate |
| 7.2 - 8.5 | Deprotonated (nucleophilic) | Moderate hydrolysis | Optimal for conjugation |
| > 9.0 | Deprotonated (nucleophilic) | Rapid hydrolysis | Reduced conjugation efficiency |
Orthogonal Reactivity in Complex Biological Systems
This compound is a bifunctional linker designed for bioorthogonal chemistry, enabling the precise labeling and conjugation of biomolecules within complex biological environments. Its utility stems from the distinct reactivity of its two key functional groups: the bicyclo[6.1.0]nonyne (BCN) moiety and the N-Hydroxysuccinimide (NHS) ester. The principle of orthogonal reactivity is central to its application, allowing for sequential or simultaneous reactions with different targets without mutual interference.
The BCN group is a strained alkyne that readily participates in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. This reaction is highly selective, proceeding rapidly with azide-functionalized molecules in aqueous buffers and cellular environments without the need for a cytotoxic copper catalyst. The high ring strain of the BCN core significantly accelerates the reaction rate, making it suitable for labeling biomolecules at low concentrations.
Furthermore, the BCN moiety exhibits reactivity towards other bioorthogonal partners, including tetrazines in inverse-electron-demand Diels-Alder (iEDDA) reactions, as well as nitrones and 1,2-quinones. nih.gov This expanded reactivity profile allows for the design of multiplexed labeling experiments where, for instance, a BCN-labeled molecule could be targeted with an azide-bearing probe in one step, and another BCN-labeled species could be reacted with a tetrazine-bearing probe in a separate, orthogonal step. The choice of reaction partner can be tuned to achieve different reaction kinetics and stability of the resulting conjugate.
The second functional group, the NHS ester, provides a distinct mode of reactivity. NHS esters are highly reactive towards primary and secondary amines, such as those found on the side chains of lysine residues in proteins or on amine-modified nucleic acids. glenresearch.com This reaction forms a stable amide bond, effectively coupling the BCN-O-Acetic Acid linker to the target biomolecule. researchgate.net The aminolysis of NHS esters is a well-established method for protein modification and is generally orthogonal to the aforementioned cycloaddition reactions of the BCN group. mst.edu
The orthogonal nature of the BCN and NHS ester functionalities allows for a two-stage labeling strategy in complex biological systems. For example, a protein of interest can first be functionalized with this compound through its lysine residues. The now BCN-tagged protein can then be selectively reacted with an azide- or tetrazine-functionalized probe, such as a fluorescent dye or a purification tag, within a cell lysate or even on the surface of living cells. This approach minimizes off-target reactions and allows for the specific labeling of biomolecules in their native environment. The stability of the amide linkage formed from the NHS ester reaction is generally higher than that of carbamate linkages, which can be advantageous for experiments requiring long incubation times. researchgate.net
Theoretical and Computational Analysis of Reaction Thermodynamics
The reactivity of the BCN core in cycloaddition reactions is fundamentally governed by its ring strain, which lowers the activation energy of the reaction. Theoretical and computational studies, often employing Density Functional Theory (DFT), have provided valuable insights into the thermodynamics of these transformations. While specific thermodynamic data for this compound is not extensively documented, analysis of the parent BCN scaffold in relevant bioorthogonal reactions offers a strong basis for understanding its reactivity.
For the strain-promoted oxidation-controlled cycloalkyne-1,2-quinone (SPOCQ) reaction, the activation enthalpy (ΔH‡) for the reaction of endo-BCN with 4-tert-butyl-1,2-quinone has been experimentally determined to be 4.5 ± 0.3 kcal/mol. acs.org This low activation enthalpy is indicative of a rapid reaction, a hallmark of click chemistry. Computational studies on this system have shown that the reaction is highly exothermic, with a computed reaction free energy (ΔGrxn) of -38.6 kcal/mol, confirming that the products are thermodynamically highly stable. acs.org
In another computational study focusing on the strain-promoted cycloaddition of BCN with 1,2-quinones, the Gibbs free energy of activation (ΔG‡) was calculated to be 14.7 kcal/mol in water. wur.nl The study also determined the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) to be 2.25 kcal/mol and -36.3 cal/K·mol, respectively. wur.nl These values underscore the enthalpic driving force of the reaction, which is a direct consequence of the strain release in the BCN ring upon cycloaddition.
The table below summarizes key thermodynamic parameters for the reaction of the BCN core with a 1,2-quinone, which serves as a model for its bioorthogonal reactivity.
| Thermodynamic Parameter | Value | Reaction System | Reference |
| Activation Enthalpy (ΔH‡) | 4.5 ± 0.3 kcal/mol | endo-BCN with 4-tert-butyl-1,2-quinone | acs.org |
| Reaction Free Energy (ΔGrxn) | -38.6 kcal/mol | endo-BCN with 4-tert-butyl-1,2-quinone | acs.org |
| Gibbs Free Energy of Activation (ΔG‡) | 14.7 kcal/mol | BCN-OH with 1,2-quinone in H2O | wur.nl |
| Activation Enthalpy (ΔH‡) | 2.25 kcal/mol | BCN-OH with 1,2-quinone | wur.nl |
| Activation Entropy (ΔS‡) | -36.3 cal/K·mol | BCN-OH with 1,2-quinone | wur.nl |
Computational analyses have also been employed to understand the differences in reactivity between various strained alkynes. For instance, DFT calculations have revealed that BCN reacts with phenyl azides via an inverse-electron demand mechanism. nih.gov Furthermore, first-principle computations have provided insights into the superior kinetics of the tetrazole-BCN cycloaddition by analyzing the geometries of the reactant complexes and transition states. nih.gov Such theoretical studies are crucial for the rational design of new bioorthogonal reagents with tailored reactivity and selectivity. While the O-Acetic Acid NHS ester linker is not expected to significantly alter the electronic properties of the alkyne, it could have minor steric effects on the transition state of the cycloaddition, a factor that can be precisely evaluated through further computational modeling.
Advanced Bioconjugation Methodologies Employing Bcn O Acetic Acid Nhs Ester
Strategies for Site-Specific Biomolecule Functionalization
A key advantage of BCN-O-Acetic Acid NHS Ester is its utility in strategies aimed at achieving site-specific modification of biomolecules, which is critical for preserving their biological activity and creating homogeneous conjugates.
The most straightforward application of the NHS ester functionality is the targeting of endogenous lysine (B10760008) residues and the N-terminal α-amine of proteins. rsc.org Primary amines are often surface-exposed on proteins, making them accessible for conjugation. thermofisher.com By controlling the reaction stoichiometry (e.g., using a 10-fold molar excess of the NHS ester), a high degree of labeling efficiency (often >90%) can be achieved. vulcanchem.com
However, since most proteins contain multiple lysine residues, this approach typically leads to a heterogeneous mixture of conjugates with varying numbers of modifications at different locations. While this may be acceptable for some applications, it can be a drawback for others where precise control over the drug-to-antibody ratio (DAR) is crucial, as in the case of antibody-drug conjugates (ADCs). nih.govresearchgate.net Despite this, lysine conjugation remains a widely used and effective method for introducing BCN handles onto proteins. rsc.org
To achieve true site-specificity, this compound can be used in conjunction with unnatural amino acid (UAA) incorporation technology. nih.govnih.gov This powerful technique allows for the genetic encoding of an amino acid with a unique chemical handle, such as an azide (B81097) group, at a specific position within a protein's sequence. nih.govresearchgate.net
In this strategy, a protein is expressed with a site-specifically incorporated azide-bearing UAA. The protein is then reacted with this compound, which randomly labels the surface-exposed lysine residues. The azide group on the UAA, however, provides a unique and bioorthogonal reactive site. This allows for a subsequent, highly specific SPAAC reaction with a molecule of interest that has been pre-functionalized with an azide. This "tag-and-modify" approach enables the creation of precisely defined bioconjugates where the location of one component is controlled at the genetic level. nih.gov For example, a BCN-lysine UAA can be incorporated into a protein, which is then specifically labeled with an azide-containing fluorescent dye via a click reaction. nih.gov
| Strategy | Target Residue(s) | Level of Site-Specificity | Key Considerations |
| Endogenous Amino Acid Targeting | Lysine, N-terminus | Low to Moderate | Leads to heterogeneous products; simple and robust method. |
| Unnatural Amino Acid Incorporation | Genetically encoded UAA with an azide or BCN group | High | Requires protein engineering; enables precise control over conjugation site. |
Multivalent and Multifunctional Conjugation Approaches
The dual reactivity of this compound is particularly advantageous for creating complex, multivalent, and multifunctional bioconjugates. By first reacting a protein with a substoichiometric amount of the NHS ester, a controlled number of BCN handles can be introduced. These can then be used to attach multiple copies of an azide-modified molecule, creating a multivalent construct.
This approach is valuable in applications where avidity effects are important, such as in targeting cell surface receptors. Furthermore, by using different azide-modified molecules, multifunctional conjugates can be assembled. For instance, a protein could be simultaneously conjugated to a targeting ligand and an imaging agent, creating a theranostic molecule. The use of bis-BCN derivatives further expands these possibilities, enabling dual-labeling of biomolecules through sequential SPAAC and amide coupling reactions. vulcanchem.com
Design and Application of Bis-BCN Derivatives
To enhance the capabilities of bioconjugation, researchers have designed and synthesized bis-BCN derivatives, which are molecules containing two BCN moieties. These bifunctional linkers allow for the crosslinking of multiple azide-containing molecules or the creation of more complex biomolecular architectures. The design of these derivatives often involves strategic placement of the BCN groups to control the distance and orientation of the conjugated molecules.
One notable application of bis-BCN derivatives is in the generation of protein-protein conjugates. For instance, a bis-BCN linker can be used to connect two different azide-modified proteins, creating a novel chimeric protein with combined functionalities. This approach has been successfully employed to create bispecific antibodies and other therapeutic protein complexes. The synthesis of these derivatives typically involves coupling a BCN-containing carboxylic acid to a diamine linker, resulting in a molecule with two terminal BCN groups ready for conjugation. biochempeg.com
The utility of bis-BCN derivatives is further highlighted in their application for creating multivalent molecular probes. By attaching multiple copies of a targeting ligand to a central scaffold using a bis-BCN linker, the avidity of the probe for its target can be significantly increased. This has proven beneficial in cellular imaging and diagnostic applications where enhanced signal amplification is desired.
Table 1: Examples of Bis-BCN Derivative Applications
| Derivative Type | Application | Research Finding |
|---|---|---|
| Homobifunctional Bis-BCN | Protein Crosslinking | Successfully used to create dimeric protein complexes with enhanced stability and functional activity. |
| Heterobifunctional Bis-BCN | Dual-Modal Imaging Probe Synthesis | Enabled the conjugation of both a targeting moiety and an imaging agent to a single nanoparticle scaffold. |
| PEGylated Bis-BCN | Enhanced Solubility Conjugates | The inclusion of a polyethylene (B3416737) glycol (PEG) spacer improved the aqueous solubility and reduced aggregation of the final bioconjugate. axispharm.com |
Sequential and Orthogonal Labeling Strategies
The unique reactivity of BCN can be harnessed in sequential and orthogonal labeling strategies to modify multiple sites within a single biomolecule or to label different biomolecules simultaneously within the same system. Current time information in Barcelona, ES. Orthogonal labeling refers to the ability to perform multiple, independent chemical reactions in the same pot without cross-reactivity.
One strategy for orthogonal labeling involves pairing the BCN-azide reaction with another bioorthogonal reaction, such as the reaction between a tetrazine and a trans-cyclooctene (TCO). This allows for the specific labeling of two different sites on a protein that have been functionalized with an azide and a TCO, respectively. The this compound can be used to introduce the BCN group, while other reagents can be used to install the TCO.
Furthermore, the reactivity of different cyclooctynes can be tuned to achieve sequential labeling. For example, the sterically more demanding dibenzocyclooctyne (DBCO) reacts preferentially with primary azides, while the less bulky BCN can react with more sterically hindered tertiary azides. nih.gov This difference in reactivity allows for a two-step labeling process where a DBCO-containing probe is first used to label primary azides, followed by the addition of a BCN-containing probe to label the remaining tertiary azides. nih.govresearchgate.net
These advanced labeling strategies have been instrumental in the development of multi-functional proteins, dual-labeled imaging probes, and complex antibody-drug conjugates (ADCs). nih.govnih.gov
Table 2: Orthogonal and Sequential Labeling Strategies with BCN
| Strategy | Paired Chemistry | Key Principle | Application Example |
|---|---|---|---|
| Orthogonal Labeling | BCN-Azide & Tetrazine-TCO | Two distinct and non-interfering bioorthogonal reactions are used simultaneously. | Dual-color live-cell imaging of two different proteins. nih.govnih.gov |
| Sequential Labeling | BCN-Azide & DBCO-Azide | Differential reactivity of BCN and DBCO towards sterically different azides. nih.gov | Stepwise assembly of a multi-component protein complex. |
Impact of Linker Design on Conjugate Properties and Reaction Efficiency
The linker connecting the BCN moiety to the NHS ester in this compound plays a critical role in determining the properties of the resulting bioconjugate and the efficiency of the conjugation reaction. Careful design of this linker can modulate solubility, reactivity, and even allow for the controlled release of a conjugated payload.
Role of the O-Acetic Acid Linker in Modulating Reactivity and Solubility
The O-acetic acid linker in this compound serves several important functions. Firstly, it provides a stable connection between the BCN group and the NHS ester. Secondly, the carboxylic acid group, prior to its activation as an NHS ester, enhances the aqueous solubility of the reagent, which is a crucial property for bioconjugation reactions that are typically performed in aqueous buffers. axispharm.comresearchgate.net
The length and composition of the linker can also influence the reactivity of the BCN group. A longer linker can reduce steric hindrance, allowing the BCN moiety to more easily access azide groups on bulky biomolecules, thereby increasing the reaction rate. The inclusion of hydrophilic spacers, such as polyethylene glycol (PEG), within the linker can further enhance the solubility of both the reagent and the final bioconjugate, which can be particularly important when working with hydrophobic payloads. broadpharm.comresearchgate.net
Research has shown that the stability of the linkage is also a key consideration. For instance, amide bonds formed from BCN carboxylic acid derivatives have demonstrated greater stability in cellular environments compared to carbamate linkages formed from BCN alcohol derivatives, making the O-acetic acid linker a more robust choice for long-term studies. nih.gov
Development of Cleavable and Non-Cleavable Linker Variants
The functionality of bioconjugates can be further expanded by incorporating either cleavable or non-cleavable linkers. The choice between these two types of linkers depends on the specific application of the bioconjugate.
Cleavable Linkers: These linkers are designed to be stable under certain conditions but can be broken under specific physiological or chemical triggers. A common example is a disulfide-based linker, which is stable in the bloodstream but is readily cleaved in the reducing environment inside a cell due to the high concentration of glutathione. This strategy is widely used in the design of ADCs, where the cytotoxic drug is released from the antibody only after it has been internalized by the target cancer cell. rsc.orgnih.gov
Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable, permanent bond between the BCN reagent and the biomolecule. A common example is a thioether-based linker. creativebiolabs.netnih.gov These linkers are used when a stable and long-lasting connection is desired, such as in the development of diagnostic imaging agents or for applications where the conjugated molecule needs to remain attached to the biomolecule to exert its function. biotechinformers.com The stability of these linkers ensures that the conjugate remains intact in vivo, which can improve its pharmacokinetic properties and reduce off-target effects. biochempeg.comnih.gov
Table 3: Comparison of Cleavable and Non-Cleavable Linkers
| Linker Type | Linkage Example | Cleavage Mechanism | Advantage | Application |
|---|---|---|---|---|
| Cleavable | Disulfide Bond | Reduction by intracellular glutathione. | Controlled release of payload at the target site. | Antibody-Drug Conjugates (ADCs). rsc.org |
| Non-Cleavable | Thioether Bond | No cleavage; relies on lysosomal degradation of the antibody. biochempeg.com | High stability in circulation, leading to a better therapeutic index. nih.gov | Diagnostic imaging agents, stable protein modifications. |
Comparative Analysis with Other Bioconjugation Reagents
While this compound and the associated SPAAC chemistry offer significant advantages, it is important to compare them with other widely used bioconjugation methods to understand their relative strengths and weaknesses.
Comparison with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reagents
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is another prominent "click" reaction used for bioconjugation. It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst.
Reaction Kinetics and Efficiency: CuAAC reactions are generally faster than SPAAC reactions. researchgate.net However, the efficiency of SPAAC can be significantly influenced by the specific cyclooctyne (B158145) used, with BCN demonstrating excellent reaction kinetics. conju-probe.com In some proteomics studies, CuAAC has been shown to have a higher labeling efficiency and specificity compared to SPAAC. nih.govnih.gov
Biocompatibility and Cytotoxicity: A major advantage of SPAAC over CuAAC is its biocompatibility. vectorlabs.com The copper(I) catalyst used in CuAAC can be toxic to cells, which limits its application in live-cell imaging and in vivo studies. nih.govnih.gov SPAAC, being a copper-free reaction, avoids this cytotoxicity and is therefore the preferred method for applications involving living systems. vectorlabs.com
Reaction Conditions: SPAAC reactions can be performed under mild physiological conditions without the need for additional reagents. conju-probe.com CuAAC, on the other hand, requires the presence of a copper catalyst and often a reducing agent to maintain the copper in its active Cu(I) state. This can sometimes lead to side reactions and the need for more complex purification procedures. nih.gov
Table 4: SPAAC (BCN-based) vs. CuAAC
| Feature | SPAAC (with BCN) | CuAAC |
|---|---|---|
| Catalyst Requirement | None (Copper-free) vectorlabs.com | Copper(I) nih.gov |
| Biocompatibility | High; suitable for live-cell applications. vectorlabs.com | Lower; copper catalyst can be cytotoxic. nih.govnih.gov |
| Reaction Kinetics | Generally slower than CuAAC, but BCN offers good kinetics. researchgate.netconju-probe.com | Generally faster than SPAAC. researchgate.net |
| Reaction Conditions | Mild physiological conditions. conju-probe.com | Requires copper catalyst and often a reducing agent. nih.gov |
| Side Reactions | Minimal | Potential for copper-induced side reactions. nih.gov |
| Labeling Efficiency | Can be lower than CuAAC in some proteomics applications. nih.govnih.gov | Can be higher than SPAAC in some proteomics applications. nih.govnih.gov |
Comparative Reactivity and Selectivity with Other Strained Cycloalkynes (e.g., DBCO, BARAC, TMTHSI)
The reactivity of strained cycloalkynes in strain-promoted azide-alkyne cycloaddition (SPAAC) is a critical factor in their application in bioconjugation. BCN (bicyclo[6.1.0]nonyne) derivatives, including this compound, are valued for their balance of reactivity and stability. However, a range of other strained cycloalkynes have been developed, each with distinct reactivity profiles.
Dibenzocyclooctyne (DBCO) is one of the most commonly used cycloalkynes. It is generally more reactive than BCN in reactions with aliphatic azides, such as benzyl azide. For instance, the second-order rate constant for the reaction of DBCO with benzyl azide has been reported to be in the range of 0.24 to 0.31 M⁻¹s⁻¹ nih.gov. In comparison, the rate constant for BCN with benzyl azide is approximately 0.07 to 0.18 M⁻¹s⁻¹ nih.gov. Interestingly, the trend is reversed with aromatic azides like phenyl azide, where BCN exhibits a significantly higher reaction rate (0.2 M⁻¹s⁻¹) compared to DBCO (0.033 M⁻¹s⁻¹) nih.gov. This differential reactivity is attributed to the different electronic mechanisms of the cycloaddition with different types of azides nih.govnih.gov. While more reactive in many cases, DBCO is less stable in the presence of thiols like glutathione (GSH) compared to BCN windows.net.
Bifunctional Aza-Cyclooctyne (BARAC) exhibits a significantly higher reactivity than both BCN and DBCO, with a reported rate constant of 0.96 M⁻¹s⁻¹ with benzyl azide nih.gov. This enhanced reactivity is advantageous for rapid conjugations. However, this high reactivity can be associated with reduced stability, as BARAC can undergo hydrolysis in phosphate-buffered saline nih.gov.
Tetramethylthiacycloheptyne (TMTH) and its sulfoximine derivative TMTHSI are seven-membered ring systems that display even greater ring strain and, consequently, higher reactivity. TMTH has shown reaction rates up to 29.2 M⁻¹s⁻¹, and TMTHSI has a rate constant of 1.47 M⁻¹s⁻¹ with certain azides researchgate.net. It has been reported that TMTHSI is more than five times more reactive than BCN nih.gov. While highly reactive, the stability of these smaller ring systems can be a concern, as increased strain can lead to a greater propensity for side reactions nsf.gov.
In terms of selectivity, strained cycloalkynes are designed to be bioorthogonal, meaning they should react selectively with their azide partners without cross-reacting with endogenous functional groups in a biological system. However, the high reactivity of some strained cycloalkynes can lead to off-target reactions. For example, cyclooctynes can react with nucleophiles such as reactive cysteine residues nih.gov. The choice of a particular strained cycloalkyne therefore involves a trade-off between reaction kinetics and selectivity/stability. BCN offers a favorable balance, being sufficiently reactive for many applications while maintaining good stability and selectivity in complex biological environments windows.net.
| Strained Cycloalkyne | Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
|---|---|---|
| BCN | Benzyl Azide | 0.07 - 0.18 |
| BCN | Phenyl Azide | 0.2 |
| DBCO | Benzyl Azide | 0.24 - 0.31 |
| DBCO | Phenyl Azide | 0.033 |
| BARAC | Benzyl Azide | 0.96 |
| TMTHSI | Azide | 1.47 |
| TMTH | Azide | 29.2 |
Comparison with Other Amine-Reactive Activated Esters (e.g., Isothiocyanates, Pentafluorophenyl Esters)
The NHS ester moiety of this compound is a highly efficient functional group for targeting primary amines on biomolecules. Its performance can be compared with other common amine-reactive groups, such as isothiocyanates and pentafluorophenyl (PFP) esters.
Isothiocyanates react with primary amines to form a stable thiourea linkage. A significant difference between NHS esters and isothiocyanates is the optimal pH for the reaction. Isothiocyanates generally require a higher pH, typically above 9, for efficient conjugation thermofisher.com. In contrast, NHS esters react optimally at a lower pH range of 8.3-8.5 lumiprobe.comlumiprobe.comwindows.net. This lower pH can be advantageous when working with pH-sensitive biomolecules. Furthermore, the amide bond formed from the reaction of an NHS ester is generally more stable to hydrolysis than the thiourea bond formed from an isothiocyanate.
Pentafluorophenyl (PFP) esters are another class of activated esters used for amine modification. A key advantage of PFP esters over NHS esters is their increased resistance to spontaneous hydrolysis in aqueous solutions researchgate.net. This enhanced stability can lead to more efficient conjugation reactions, as less of the activated ester is lost to hydrolysis during the course of the reaction. While PFP esters are more stable, they are also somewhat more hydrophobic than NHS esters researchgate.net. The optimal pH for conjugation with PFP esters is also slightly higher than that for NHS esters researchgate.net.
The reactivity of NHS esters is highly dependent on pH. At a neutral pH of 7, the half-life of an NHS ester in aqueous solution can be several hours, but this decreases to just minutes at a pH of 8.6 thermofisher.com. This highlights the importance of careful pH control during conjugation reactions with NHS esters to balance the rate of aminolysis with the competing hydrolysis reaction.
| Characteristic | NHS Ester | Isothiocyanate | Pentafluorophenyl (PFP) Ester |
|---|---|---|---|
| Reactive Group | N-Hydroxysuccinimide Ester | -N=C=S | Pentafluorophenyl Ester |
| Target Functional Group | Primary Amine (-NH₂) | Primary Amine (-NH₂) | Primary Amine (-NH₂) |
| Resulting Linkage | Amide Bond | Thiourea Bond | Amide Bond |
| Optimal Reaction pH | 8.3 - 8.5 | > 9.0 | Slightly higher than NHS esters |
| Hydrolytic Stability of Reagent | Moderate (pH-dependent) | Generally stable | High (more stable than NHS esters) |
| Stability of Conjugate Linkage | High | Moderate | High |
Applications in Contemporary Chemical Biology Research
Labeling of Proteins and Peptides for Functional Studies
The ability to selectively tag proteins and peptides is fundamental to understanding their function, location, and interactions within complex biological systems. BCN-O-Acetic Acid NHS Ester serves as a crucial tool for this purpose, allowing for the covalent attachment of various functional probes.
A primary application of this compound is the stable incorporation of reporter molecules onto proteins and peptides. The NHS ester group reacts readily with primary amines on the protein surface, most commonly the ε-amino group of lysine (B10760008) residues. This reaction covalently attaches the BCN handle to the protein. Subsequently, a fluorescent probe or an affinity tag that has been chemically modified with an azide (B81097) group can be "clicked" onto the BCN-functionalized protein.
This two-step approach provides versatility, allowing researchers to conjugate a wide array of commercially available or custom-synthesized azide-modified probes. Common examples include fluorescent dyes for imaging applications and affinity tags like biotin (B1667282) for purification and detection experiments. This method is widely used due to the high specificity of the bioorthogonal click reaction, which proceeds efficiently under mild, physiological conditions without interfering with biological processes.
| Probe Type | Example Molecule | Research Application |
| Fluorescent Probe | Cyanine Dyes (e.g., Cy5-azide) | Fluorescence Microscopy, Flow Cytometry, Western Blotting |
| Fluorescent Probe | Fluorescein-azide | Protein labeling for interaction and localization studies |
| Affinity Tag | Biotin-azide | Affinity Purification (e.g., with streptavidin beads), Western Blotting |
| Affinity Tag | GalNAz (Azide-modified N-acetylgalactosamine) | Glycoprotein labeling and analysis |
This table provides examples of probes that can be conjugated to proteins pre-functionalized with this compound for various functional studies.
Determining the subcellular location of a protein and observing its movement over time are critical for understanding its biological role. By using this compound to attach bright and photostable fluorescent dyes to a protein of interest, researchers can visualize and track these molecules within live or fixed cells using advanced microscopy techniques.
The labeling process allows for the creation of fluorescently tagged antibodies, which can then be used in immunocytochemistry (ICC) or immunohistochemistry (IHC) to pinpoint the location of target antigens. Furthermore, by labeling purified proteins and introducing them into cellular systems, their dynamic processes, such as translocation between cellular compartments in response to stimuli, can be monitored in real time. The stability of the amide bond formed by the NHS ester and the covalent triazole linkage from the click reaction ensures that the fluorescent probe remains attached to the protein throughout the experiment, providing reliable tracking data.
Site-Specific Modification of Nucleic Acids (DNA and RNA)
The functionalization of DNA and RNA is essential for investigating gene expression, nucleic acid-protein interactions, and for constructing nucleic acid-based diagnostic and therapeutic tools. This compound provides a reliable method for modifying nucleic acids that have been synthesized to contain a primary amine.
To study the intricate interactions between nucleic acids and proteins, researchers often need to attach specific labels or handles to the DNA or RNA sequence of interest. This is typically achieved by first synthesizing an oligonucleotide with an amino-modifier at a specific position (e.g., the 5' or 3' terminus). This compound is then used to react with this exposed amine, resulting in a BCN-functionalized oligonucleotide.
This BCN-modified nucleic acid can then be used in a variety of assays. For example, it can be clicked to an azide-modified solid support for use in affinity pull-down experiments to identify binding proteins from a cell lysate. Alternatively, it can be conjugated to a fluorescent probe to visualize its interaction with specific proteins or its localization within the cell, providing insights into processes like transcription, translation, and gene regulation.
The conjugation of oligonucleotides to other molecules, such as antibodies, peptides, or fluorophores, has given rise to powerful research tools. The strategy enabled by this compound is a cornerstone of this field. The process involves a straightforward and robust workflow.
| Step | Procedure | Key Reagents | Outcome |
| 1. Oligo Synthesis | Synthesize oligonucleotide with a terminal primary amine. | Amino-modifier phosphoramidite | Oligonucleotide with a reactive -NH₂ group. |
| 2. BCN Functionalization | React the amino-oligonucleotide with this compound. | This compound, Bicarbonate Buffer (pH ~8.5) | BCN-modified oligonucleotide. |
| 3. Bioorthogonal Ligation | React the BCN-oligo with an azide-modified molecule (e.g., protein, dye). | Azide-modified molecule of interest | Covalently linked oligonucleotide conjugate. |
This table outlines the general workflow for conjugating oligonucleotides using this compound.
This strategy is highly modular, meaning that once the BCN-functionalized oligonucleotide is prepared, it can be conjugated to virtually any molecule that can be modified with an azide group. This has been used to create antibody-oligonucleotide conjugates for advanced imaging techniques and DNA-protein conjugates for single-molecule force spectroscopy studies.
Development of Targeted Molecular Delivery Systems
A significant application of this compound is in the construction of targeted molecular delivery systems, most notably Antibody-Drug Conjugates (ADCs). ADCs are a class of biopharmaceuticals designed to deliver a potent cytotoxic drug specifically to cancer cells by linking it to a monoclonal antibody that targets a tumor-specific antigen.
The linker connecting the antibody to the drug is a critical component of an ADC, and BCN-based linkers are increasingly employed in their design. In this context, this compound can be used to modify either the antibody or a component of the linker-payload system. For instance, the NHS ester can react with lysine residues on the antibody to attach the BCN group. An azide-modified linker-drug complex can then be clicked onto the BCN-functionalized antibody. This copper-free click chemistry approach is advantageous because it avoids the use of potentially cytotoxic copper catalysts, which is a crucial consideration in the development of therapeutics. The resulting conjugate is stable in circulation, and upon reaching the target cell, the payload can be released to exert its cytotoxic effect. This methodology contributes to the creation of more homogeneous and effective targeted therapies.
Antibody-Drug Conjugate (ADC) Linker Strategies
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker that connects these two components is critical to the ADC's stability and efficacy. medchemexpress.com this compound serves as an effective linker for creating ADCs with a stable, non-cleavable bond.
In a typical ADC synthesis strategy using this reagent, the NHS ester group is first reacted with primary amine groups (e.g., lysine residues) on the surface of the monoclonal antibody, forming a stable amide linkage. The cytotoxic payload, which has been separately modified to contain an azide group, is then attached to the antibody via the BCN group through a highly efficient and bioorthogonal SPAAC reaction. This process creates a precisely constructed ADC where the drug is securely attached to the antibody until the conjugate reaches its target. medchemexpress.comaxispharm.com
| Component | Role in ADC | Linkage Formed by this compound |
| Monoclonal Antibody | Provides targeting specificity to cancer cells. | Amide bond (via NHS ester reaction with lysine). |
| This compound | Acts as the stable, non-cleavable linker. | Connects the antibody and the cytotoxic drug. |
| Azide-Modified Cytotoxin | The potent therapeutic agent designed to kill target cells. | Stable triazole ring (via SPAAC reaction with BCN). |
This table illustrates the modular assembly of an Antibody-Drug Conjugate using this compound as the central linker.
Design of Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells by coopting the cell's own protein disposal machinery, the ubiquitin-proteasome system. medchemexpress.commdpi.com A PROTAC consists of two ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com
This compound is utilized as a versatile building block for the synthesis of PROTACs. The synthetic strategy involves connecting the two distinct ligands using the linker. For example, a ligand for the target protein containing a primary amine can be conjugated to the NHS ester end of the reagent. The resulting molecule, now equipped with a BCN handle, can then be "clicked" onto an azide-modified E3 ligase ligand using the SPAAC reaction. The modularity of this approach allows researchers to systematically vary the linker length and composition to optimize the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation. medchemexpress.commedchemexpress.com
| PROTAC Component | Function | Role of this compound |
| Target Protein Ligand | Binds specifically to the protein of interest (POI). | Can be attached via its primary amine to the NHS ester. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL). | Can be attached via an azide modification to the BCN group. |
| Linker | Connects the two ligands and positions them for ternary complex formation. | The BCN-O-Acetic Acid moiety forms the core of the linker. |
This table outlines the components of a PROTAC and the role of this compound in its construction.
Engineering of Functional Materials and Surfaces
The dual-reactive nature of this compound makes it highly suitable for modifying the surfaces of materials for advanced biomedical applications, from diagnostics to regenerative medicine.
Surface Functionalization for Biosensor Development
The performance of biosensors, particularly those based on surface plasmon resonance (SPR) or electrochemical detection, relies heavily on the effective immobilization of biorecognition molecules (e.g., antibodies, enzymes, or nucleic acids) onto the sensor surface. nih.govresearchgate.net this compound provides a robust method for this functionalization.
One common strategy involves first modifying the biosensor surface to expose primary amine groups. The surface is then treated with this compound, which attaches the BCN moiety to the surface via a stable amide bond. In the final step, an azide-modified bioreceptor is immobilized onto the surface through the SPAAC reaction. This covalent, oriented attachment can enhance the sensitivity and specificity of the biosensor by ensuring that the active sites of the bioreceptors are accessible for target binding. axispharm.commdpi.com This method prevents the random and potentially denaturing adsorption of proteins directly onto the sensor surface. mdpi.com
Hydrogel Functionalization for Tissue Engineering and 4D Bioprinting
Hydrogels are water-swollen polymer networks widely used as scaffolds in tissue engineering and as bio-inks for 3D and 4D bioprinting because they can mimic the native extracellular matrix (ECM). diva-portal.orgeur.nl Bioorthogonal chemistry, including the SPAAC reaction, is increasingly used to form and functionalize these hydrogels under cell-friendly conditions. nih.gov
This compound can be used to incorporate BCN groups into natural or synthetic polymers that contain primary amines, such as chitosan (B1678972) or certain polypeptides. By reacting the NHS ester with the polymer backbone, the polymer becomes "primed" for cross-linking. These BCN-functionalized polymers can then be mixed with azide-functionalized cross-linkers, such as multi-arm polyethylene (B3416737) glycol (PEG)-azide, to form a stable hydrogel network via the SPAAC reaction. diva-portal.org This approach allows for the creation of hydrogels with tunable mechanical properties and the ability to incorporate bioactive signals in a controlled manner, which is crucial for directing cell behavior in tissue engineering and creating dynamic, 4D bioprinted structures. diva-portal.orgnih.gov
| Component | Example Material | Function in Hydrogel Formation |
| Polymer Backbone | Hyaluronan, Chitosan | Provides the primary structure of the scaffold. |
| BCN Modification | This compound | Attaches BCN reactive handles to the polymer backbone. |
| Azide Cross-linker | 8-arm PEG-Azide | Forms covalent cross-links between polymer chains via SPAAC. |
| Resulting Structure | Covalently Cross-linked Hydrogel | A stable, biocompatible network for cell culture or bioprinting. |
This table summarizes the components used in forming a bioorthogonal hydrogel, a process enabled by reagents like this compound.
Probing Biological Mechanisms through Selective Labeling
Understanding complex biological processes often requires the ability to specifically label and track biomolecules within their native environment. This compound facilitates such studies by allowing for the introduction of a bioorthogonal handle onto proteins.
Elucidation of Enzyme Mechanisms and Protein-Protein Interactions
The study of enzyme mechanisms and protein-protein interactions (PPIs) can be advanced by site-specifically labeling proteins. While NHS esters typically react with multiple lysine residues on a protein's surface, which can be a limitation, this method is still valuable for introducing a chemical handle for further manipulation. nih.gov
A protein of interest can be labeled with this compound, attaching BCN groups to its surface. This BCN-labeled protein can then be used as a probe in various experiments. For instance, to identify interacting partners, the labeled protein can be incubated with cell lysates or a purified system containing potential binding partners that have been metabolically or chemically tagged with azides. The formation of a stable, covalent triazole linkage via the SPAAC reaction traps the interaction, allowing for the subsequent identification and analysis of the binding partner. This "click-and-pull-down" strategy is a powerful tool for mapping protein interaction networks and validating enzyme-substrate relationships. nih.gov
| Step | Procedure | Purpose |
| 1. Labeling | React Protein A with this compound. | To attach a BCN "handle" to the protein of interest. |
| 2. Interaction | Incubate BCN-labeled Protein A with a system containing azide-modified Protein B. | To allow for the natural biological interaction to occur. |
| 3. Covalent Capture | The BCN and azide groups react via SPAAC. | To form a stable, covalent link between the interacting proteins. |
| 4. Analysis | Use affinity purification (e.g., via a tag on Protein A) followed by mass spectrometry. | To isolate and identify the covalently captured interacting partner (Protein B). |
This table outlines a general workflow for using this compound to study protein-protein interactions through a covalent capture strategy.
Emerging Directions and Future Challenges in Bcn O Acetic Acid Nhs Ester Research
Advancements in Diastereoselective Synthesis for Enhanced Control
The synthesis of the bicyclo[6.1.0]nonyne (BCN) core of BCN-O-Acetic Acid NHS Ester inherently produces a mixture of two diastereomers: endo and exo. These diastereomers can exhibit different reactivity profiles and steric properties, which may influence the outcome of bioconjugation experiments. rsc.org Consequently, a significant area of research is focused on developing synthetic methods that allow for precise control over the diastereomeric ratio, aiming for the selective synthesis of a single diastereomer.
Early synthetic routes to BCN precursors often resulted in poor diastereoselectivity. nih.gov However, recent advancements have identified catalysts that can influence the syn:anti ratio of the cyclopropanation step, which is a key transformation in the synthesis of the BCN scaffold. For instance, the use of rhodium catalysts with specific chiral ligands, such as Rh₂(S-BHTL)₄, has been shown to favor the formation of the syn (which leads to the endo) diastereomer. Current time information in Barcelona, ES. Conversely, other catalytic systems are being explored to selectively produce the anti (or exo) isomer. The ability to selectively synthesize either the endo or exo diastereomer of this compound would provide researchers with more defined tools for their experiments, allowing for a more precise understanding of how stereochemistry impacts conjugation efficiency and the behavior of the resulting bioconjugates.
| Catalyst | Diastereomeric Ratio (syn:anti) | Reference |
| Rh₂(OAc)₄ | Poorly selective | Current time information in Barcelona, ES. |
| Rh₂(S-BHTL)₄ | 79:21 | Current time information in Barcelona, ES. |
This table showcases the impact of different catalysts on the diastereoselectivity of a key step in BCN precursor synthesis.
Further research in this area is directed towards the discovery of even more selective catalysts and the optimization of reaction conditions to achieve higher diastereomeric excess. The ultimate goal is to have routine and scalable access to diastereomerically pure this compound, which will undoubtedly enhance the precision and reproducibility of bioorthogonal labeling studies.
Rational Design of Next-Generation BCN-NHS Ester Linkers
The acetic acid NHS ester portion of this compound plays a crucial role in its function, providing the amine-reactive handle for conjugation to biomolecules. The rational design of this linker component is an active area of investigation, with the aim of developing next-generation reagents with improved properties such as enhanced stability, tailored reactivity, and increased water solubility.
One key aspect of linker design is modulating the stability of the NHS ester. While reactive enough to efficiently label primary amines, NHS esters are susceptible to hydrolysis in aqueous environments. Researchers are exploring modifications to the linker structure to enhance its stability at physiological pH, thereby increasing the efficiency of the labeling reaction and reducing the required excess of the reagent. This could involve the incorporation of electron-withdrawing or -donating groups to fine-tune the electrophilicity of the carbonyl carbon.
Strategies for Mitigating Non-Specific Reactions and Enhancing Purity in Complex Biological Milieux
A significant challenge in the application of any bioconjugation reagent within a complex biological environment is the potential for non-specific reactions. For this compound, non-specific interactions can arise from both the BCN and the NHS ester moieties. The strained alkyne of the BCN core, while primarily reacting with azides, can potentially undergo side reactions with other nucleophiles present in the cellular milieu. Similarly, the NHS ester, while targeting primary amines, can also react with other nucleophilic residues or undergo hydrolysis.
To mitigate these non-specific reactions and enhance the purity of the final bioconjugate, several strategies are being employed. Careful control of reaction conditions, particularly pH, is crucial for minimizing the hydrolysis of the NHS ester. Performing the labeling reaction at a slightly basic pH (around 8.0-8.5) can favor the reaction with primary amines over hydrolysis. Additionally, the use of non-nucleophilic buffers is essential to avoid competition with the desired amine reaction.
Purification of the bioconjugate is another critical step to remove unreacted labeling reagent and byproducts. Size-exclusion chromatography and dialysis are commonly used techniques to separate the labeled biomolecule from smaller, unwanted components. Furthermore, the development of "traceless" linkers that can be cleaved after the conjugation reaction is an emerging area that could further enhance the purity of the final product. Researchers are also investigating the use of blocking agents to passivate surfaces and reduce non-specific binding during in vitro applications.
Expansion of Orthogonal Reactivity Beyond Current Paradigms
While the strain-promoted azide-alkyne cycloaddition (SPAAC) is the hallmark reaction of this compound, the unique reactivity of the bicyclo[6.1.0]nonyne core opens up possibilities for its participation in other orthogonal reactions. Expanding the repertoire of reactions that BCN can undergo is a key area of research to develop multi-functional labeling strategies and expand the bioorthogonal toolkit.
Recent studies have shown that BCN can react with other bioorthogonal partners besides azides. For example, BCN has been shown to participate in strain-promoted alkyne-nitrone cycloaddition (SPANC), reacting with nitrones to form isoxazoline (B3343090) products. This provides an alternative bioorthogonal reaction that is orthogonal to the SPAAC chemistry, allowing for sequential or simultaneous labeling of different targets within the same biological system.
Furthermore, BCN has been demonstrated to react with tetrazines in inverse-electron-demand Diels-Alder reactions. This reaction is known for its exceptionally fast kinetics, offering a powerful tool for rapid labeling applications. The ability of BCN to participate in multiple, mutually orthogonal reactions makes it a versatile hub for complex bioconjugation strategies. Future research will likely focus on discovering new reaction partners for BCN and developing multi-functional BCN-based reagents that can be used for sequential or multiplexed labeling experiments, pushing the boundaries of what is possible in the study of complex biological systems.
| Reaction Partner | Reaction Type | Product | Orthogonality with SPAAC |
| Azide (B81097) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Triazole | N/A |
| Nitrone | Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Isoxazoline | Yes |
| Tetrazine | Inverse-Electron-Demand Diels-Alder | Dihydropyridazine | Yes |
| Sydnone | Strain-Promoted Sydnone-Alkyne Cycloaddition | Pyrazole | Yes |
This table summarizes the expanding orthogonal reactivity of the BCN core, highlighting its versatility beyond the traditional SPAAC reaction.
Q & A
Q. What is the reaction mechanism of BCN-O-Acetic Acid NHS Ester with primary amines in protein labeling?
this compound reacts with primary amines (e.g., lysine residues) via nucleophilic acyl substitution. The NHS ester group forms a stable amide bond with the amine, while the bicyclo[6.1.0]non-4-yne (BCN) moiety enables subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) for click chemistry. Optimal reaction conditions include pH 8–9 (e.g., phosphate or HEPES buffer) and avoidance of competing nucleophiles like Tris .
Q. How does solubility impact experimental design for this compound?
The compound is typically soluble in anhydrous DMSO or DMF. For aqueous reactions, prepare a stock solution in DMSO (10–50 mM) and dilute into buffered systems to maintain solubility. Precipitation may occur if the organic solvent concentration exceeds 10% .
Q. What storage conditions ensure stability of this compound?
Store lyophilized powder at −20°C in a desiccated, light-protected environment. Reconstituted solutions should be aliquoted and used immediately to avoid hydrolysis. Stability can be monitored via HPLC or NMR to detect degradation (e.g., NHS ester hydrolysis to carboxylic acid) .
Advanced Research Questions
Q. How can researchers optimize pH and buffer conditions for this compound-mediated bioconjugation?
Perform pH titrations (pH 7.5–9.5) using buffers like borate or carbonate. Monitor conjugation efficiency via SDS-PAGE or LC-MS. For example, at pH 8.5, >90% labeling efficiency was achieved for lysozyme within 2 hours .
Q. How should contradictory data on labeling efficiency in complex biological mixtures be resolved?
Contradictions may arise from competing nucleophiles (e.g., thiols), steric hindrance, or incomplete purification. Pre-purify target molecules (e.g., via affinity chromatography) and use quenching agents (e.g., glycine) to terminate reactions. Validate results using orthogonal techniques like MALDI-TOF or fluorescence anisotropy .
Q. What experimental variables influence the kinetics of this compound reactions with DNA?
DNA concentration, secondary structure, and buffer ionic strength critically affect labeling. For methylated DNA, direct one-step NHS ester labeling showed 70–80% efficiency at 50 µM DNA concentration in 10 mM PBS (pH 8.0). Heat-cool cycling (95°C to 4°C) can mitigate structural interference .
Q. How does this compound compare to other BCN derivatives (e.g., BCN-PEG3-VC-PFP ester) in click chemistry applications?
this compound offers faster SPAAC kinetics (k₂ ~ 1–10 M⁻¹s⁻¹) compared to azide-DBCO systems. However, its hydrophilicity may reduce cell membrane permeability. Compare derivatives using kinetic assays (e.g., fluorescence quenching) and solubility profiles in biological matrices .
Q. What methods quantify labeling efficiency in heterogenous samples (e.g., cell lysates)?
Use UV-Vis spectroscopy (absorbance at 280 nm for proteins, 260 nm for DNA) with correction for NHS ester absorption. Alternatively, fluorophore-conjugated BCN derivatives enable quantification via fluorescence intensity ratios (e.g., Cy5:protein) .
Q. How can researchers troubleshoot moisture-sensitive reactions involving this compound?
Conduct reactions under inert gas (N₂/Ar) in anhydrous solvents (e.g., DMF). Use molecular sieves to scavenge residual water. Monitor reaction progress via TLC or FT-IR for NHS ester hydrolysis (disappearance of 1810 cm⁻¹ carbonyl peak) .
Q. What strategies mitigate non-specific crosslinking in multi-component systems?
Introduce a size-exclusion chromatography (SEC) step post-labeling to remove unreacted this compound. Alternatively, use site-specific conjugation tags (e.g., His-tags) to minimize off-target binding. Validate specificity via Western blot or ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
